メトクロールデスクロロ

概要

説明

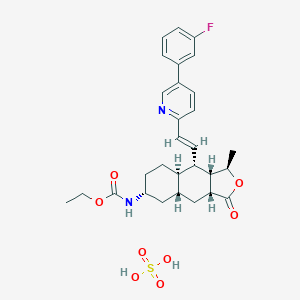

Metolachlor deschloro is a compound with the molecular formula C15H23NO2 . It is a derivative of aniline and is a member of the chloroacetanilide family of herbicides . It is used extensively and is known for its persistence .

Synthesis Analysis

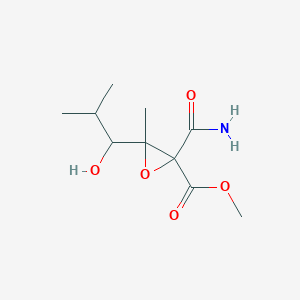

The synthetic route for the enantioselective preparation of (S)-metolachlor has been accomplished from commercially available ®-propylene oxide and a key Fukuyama’s process . The target compound has been successfully prepared in five steps in 51–55% overall yield with excellent enantioselectivity .Molecular Structure Analysis

Electronic structure calculations have been performed for the characterization of the different conformers of the herbicide metolachlor . Ten different conformers were identified for the S-metolachlor enantiomer, all of them exhibiting a near perpendicular disposition of the amidyl and the phenyl planes .Chemical Reactions Analysis

Metolachlor metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance . The degradation of metolachlor by Penicillium oxalicum sp. has also been reported .Physical and Chemical Properties Analysis

Metolachlor deschloro has a molecular weight of 249.35 g/mol . It is a tan to brown oily liquid with a slightly sweet odor . It is slightly soluble in water and denser than water .科学的研究の応用

土壌および水の修復

メトクロールデスクロロは広く使用されており、その代謝物は土壌、地表水、地下水で頻繁に検出されています . 土壌および水からのメトクロールの除去は、主に微生物分解によるものです . ペニシリウム・オキサリクムとして特徴付けられた真菌株MET-F-1が分離され、50 mg/Lのメトクロールの88.6%を分解することができました . この菌株は、圃場実験で良好なメトクロール分解活性を示しました . これは、メトクロールデスクロロがメトクロール汚染土壌の修復に使用できることを示唆しています .

生物電気化学反応器

メトクロールを唯一の炭素源とする微生物燃料電池(MFC)では、分解効率が98%向上し、分解産物のエタンスルホン酸とオキサニル酸の分解効率はそれぞれ61~76%向上しました . デスクロロおよびメトクロール-2-ヒドロキシアスの主要代謝物を定量化することにより、脱塩素化およびアルコール化がメトクロールの生物電気化学分解の前段階であると判断されました . これは、MFCがクロロアセトアニリド系除草剤で汚染された廃水の処理のための有望な代替手段として使用できることを示唆しています .

微生物分解

活性汚泥から分離されたペニシリウム・オキサリクムとして特徴付けられた真菌株MET-F-1は、50 mg/Lのメトクロールの88.6%を分解することができました . 高性能液体クロマトグラフィー-タンデム質量分析法(HPLC-MS/MS)で検出されたMOXA、M2H、MDESなどのさまざまな分解産物は、MET-F-1による加水分解および還元的脱塩素化によって生成されました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3

作用機序

Target of Action

Metolachlor deschloro is a derivative of metolachlor, a broad-spectrum herbicide used for general weed control in many agricultural food and feed crops . The primary targets of metolachlor deschloro are the weeds that threaten crop yields .

Mode of Action

The mode of action of metolachlor deschloro involves interactions with its targets, leading to their degradation. Microbial degradation is predominantly responsible for the removal of metolachlor from soil and water . The degradation process involves hydrolytic and reductive dechlorination .

Biochemical Pathways

The biochemical pathways affected by metolachlor deschloro involve the degradation of the compound into different products. These products, identified as MOXA, M2H, and MDES, are detected through high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . The degradation process suggests that the dechlorination reaction is the first step for the metolachlor bioelectrochemical degradation .

Pharmacokinetics

The pharmacokinetics of metolachlor deschloro involve its absorption, distribution, metabolism, and excretion (ADME). The compound is predominantly removed from soil and water through microbial degradation . The degradation efficiency is accelerated in microbial fuel cells (MFCs) with metolachlor as the sole carbon source .

Result of Action

The result of the action of metolachlor deschloro is the degradation of the compound and its removal from the environment. This degradation leads to a reduction in the presence of the compound and its metabolites in soils and surface and groundwaters . The degradation process also results in the production of different degradation products .

Action Environment

The action environment of metolachlor deschloro can influence its action, efficacy, and stability. Environmental factors such as the presence of other carbon sources can affect the electricity generation in MFCs and the removal efficiency of metolachlor . The degradation efficiency of metolachlor deschloro can also be influenced by the presence of specific microbial strains .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Metolachlor Deschloro interacts with various enzymes and proteins during its degradation process. In microbial fuel cells (MFCs) with Metolachlor as the sole carbon source, the degradation efficiency is significantly enhanced . The degradation process involves dechlorination and alcoholization as antecedent steps . The species of Paracoccus and Aquamicrobium have been identified to play a potential role in the degradation of Metolachlor Deschloro .

Cellular Effects

The effects of Metolachlor Deschloro on cells are primarily observed in the context of its degradation. The degradation process involves the interaction of Metolachlor Deschloro with various cellular enzymes and proteins . The degradation process influences the function of these cells, particularly in the context of energy generation .

Molecular Mechanism

The molecular mechanism of Metolachlor Deschloro’s action involves its interaction with various biomolecules during its degradation process. The degradation process involves dechlorination and alcoholization as the initial steps . The degradation process is facilitated by the action of various enzymes, including those from the species of Paracoccus and Aquamicrobium .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metolachlor Deschloro change over time. In MFCs, the degradation efficiency of Metolachlor Deschloro accelerates over time . The degradation process also involves the production of various metabolites over time .

Metabolic Pathways

Metolachlor Deschloro is involved in various metabolic pathways during its degradation process. The degradation process involves dechlorination and alcoholization as the initial steps . The degradation process is facilitated by the action of various enzymes, including those from the species of Paracoccus and Aquamicrobium .

Transport and Distribution

The transport and distribution of Metolachlor Deschloro within cells and tissues are primarily related to its degradation process. The degradation process involves the interaction of Metolachlor Deschloro with various cellular enzymes and proteins .

特性

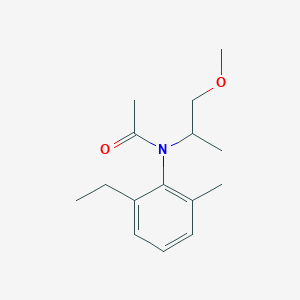

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-6-14-9-7-8-11(2)15(14)16(13(4)17)12(3)10-18-5/h7-9,12H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQKRTUHCOLVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017794 | |

| Record name | Dechlorometolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126605-22-9 | |

| Record name | Dechlorometolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

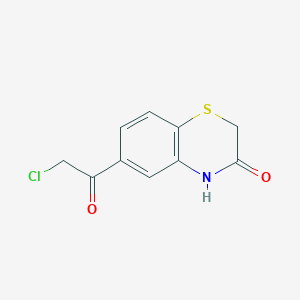

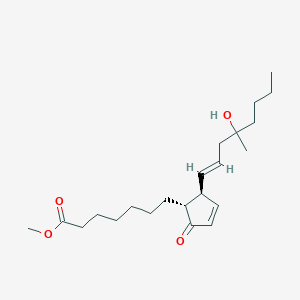

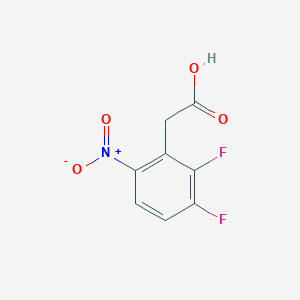

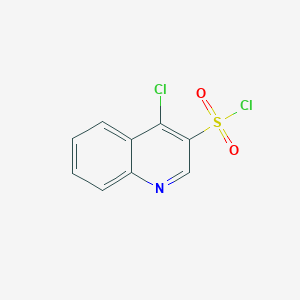

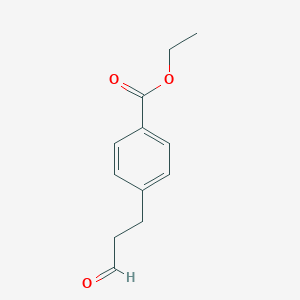

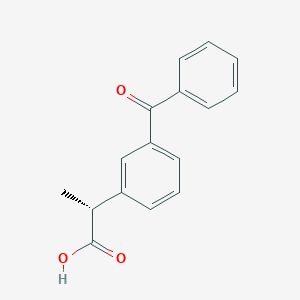

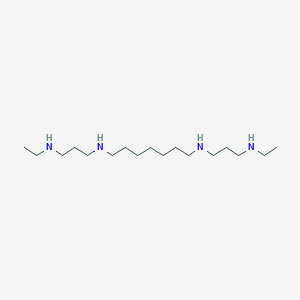

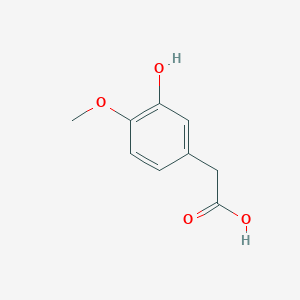

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

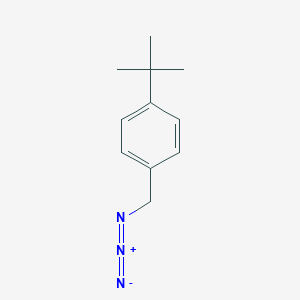

Q1: What is the significance of using metolachlor deschloro as a dummy template in the development of selective analytical methods for amide herbicides?

A1: Metolachlor deschloro, a structurally similar compound to target amide herbicides like alachlor and acetochlor, serves as a "dummy template" in molecularly imprinted polymers (MIPs). [] This approach is particularly beneficial when the target analyte is toxic or expensive. Using a dummy template avoids the risk of template leakage during extraction, which could interfere with analysis and compromise accurate quantification. [] Essentially, metolachlor deschloro helps create a specific "mold" in the MIP, enabling selective capture of target herbicides from complex samples like fish, while ensuring a clean and accurate analysis.

Q2: How does the use of metolachlor deschloro in the magnetic solid-phase extraction improve the detection of amide herbicides in fish samples?

A2: The study highlights the successful application of a novel magnetic dummy template molecularly imprinted polymer nanocomposite for extracting seven amide herbicides, including alachlor, acetochlor, and others, from fish samples. [] By using metolachlor deschloro as a dummy template, the researchers could create highly selective binding sites on the magnetic nanocomposite. This selectivity ensures efficient capture and pre-concentration of the target herbicides from the complex fish matrix. Consequently, this selective extraction, combined with the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly sensitive detection of these herbicides, achieving a limit of detection as low as 0.01-0.1 μg kg-1. [] This improved sensitivity is crucial for monitoring trace levels of these potentially harmful herbicides in food sources like fish, ensuring consumer safety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。